(4-benzylpiperazin-1-yl)-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]methanone
Description
(4-benzylpiperazin-1-yl)-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]methanone is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a benzyl group attached to a piperazine ring, and a piperidine ring substituted with a methanone group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O/c1-23(20-24-8-4-2-5-9-24)21-28-14-12-26(13-15-28)27(31)30-18-16-29(17-19-30)22-25-10-6-3-7-11-25/h2-11,20,26H,12-19,21-22H2,1H3/b23-20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOJUNHNGQFBQG-BSYVCWPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN2CCC(CC2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN2CCC(CC2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-benzylpiperazin-1-yl)-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzylpiperazine Intermediate: Benzyl chloride reacts with piperazine in the presence of a base such as sodium hydroxide to form 4-benzylpiperazine.
Synthesis of the Piperidine Intermediate: 1-(2-methyl-3-phenylprop-2-enyl)piperidine is synthesized through a series of reactions involving the condensation of appropriate aldehydes and amines.
Coupling Reaction: The benzylpiperazine intermediate is coupled with the piperidine intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-benzylpiperazin-1-yl)-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanone group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of substituted benzylpiperazines.
Scientific Research Applications
(4-benzylpiperazin-1-yl)-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-benzylpiperazin-1-yl)-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(4-benzylpiperazin-1-yl)-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]methanone: Unique due to its specific substitution pattern and functional groups.
(4-benzylpiperazin-1-yl)-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]ethanone: Similar structure but with an ethanone group instead of a methanone group.
(4-benzylpiperazin-1-yl)-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]propanone: Similar structure but with a propanone group instead of a methanone group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and substitution pattern, which imparts distinct chemical properties and potential biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
